molecular formula C13H16Cl2N2O B4715814 N-(3,5-dichlorophenyl)-1-azepanecarboxamide

N-(3,5-dichlorophenyl)-1-azepanecarboxamide

Cat. No.: B4715814
M. Wt: 287.18 g/mol
InChI Key: MDIRZLGGARKRNR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-azepanecarboxamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an azepane ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-azepanecarboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-azepanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Hydrolysis: Formation of 3,5-dichlorobenzoic acid and azepane.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-azepanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-azepanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure.

    3,5-dichlorophenyl isothiocyanate: Another compound with a dichlorophenyl group but different functional group.

Uniqueness

N-(3,5-dichlorophenyl)-1-azepanecarboxamide is unique due to its specific azepane ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-7-11(15)9-12(8-10)16-13(18)17-5-3-1-2-4-6-17/h7-9H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIRZLGGARKRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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